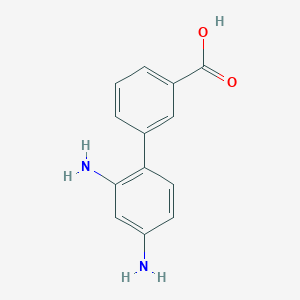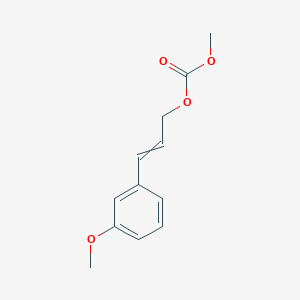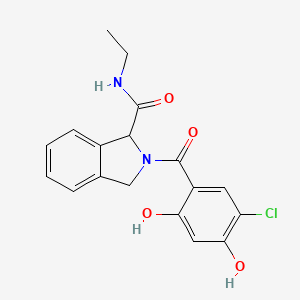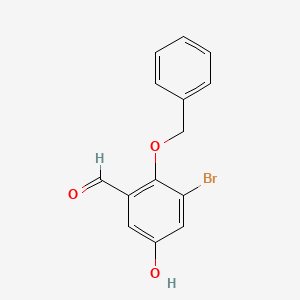![molecular formula C22H20ClIOS B12610528 4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene CAS No. 918645-11-1](/img/structure/B12610528.png)
4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene is an organic compound with a complex structure, featuring a benzene ring substituted with benzyloxy, phenylsulfanyl, chloro, and iodopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of Benzyloxyphenylsulfanyl Intermediate: This step involves the reaction of 4-benzyloxyphenol with a suitable thiolating agent to introduce the phenylsulfanyl group.
Chlorination: The intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Iodopropylation: Finally, the chlorinated intermediate undergoes a nucleophilic substitution reaction with 3-iodopropyl bromide to introduce the iodopropyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro and iodo groups can be reduced to form the corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The chloro and iodo groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Hydrocarbons
Substitution: Amino, thio, and alkoxy derivatives
Aplicaciones Científicas De Investigación
4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorobenzene: Lacks the iodopropyl group, making it less versatile in certain applications.
4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-iodobenzene:
4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-propylbenzene: Lacks the iodine atom, which may reduce its effectiveness in certain reactions.
Uniqueness
4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene is unique due to the presence of both chloro and iodopropyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
918645-11-1 |
|---|---|
Fórmula molecular |
C22H20ClIOS |
Peso molecular |
494.8 g/mol |
Nombre IUPAC |
2-chloro-1-(3-iodopropyl)-4-(4-phenylmethoxyphenyl)sulfanylbenzene |
InChI |
InChI=1S/C22H20ClIOS/c23-22-15-21(11-8-18(22)7-4-14-24)26-20-12-9-19(10-13-20)25-16-17-5-2-1-3-6-17/h1-3,5-6,8-13,15H,4,7,14,16H2 |
Clave InChI |
BTCXLBKQYWBANW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)SC3=CC(=C(C=C3)CCCI)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


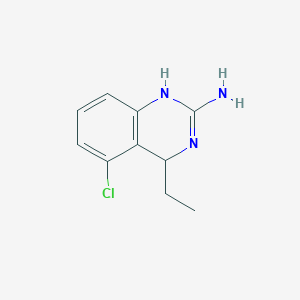
![1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one](/img/structure/B12610451.png)

![4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610476.png)
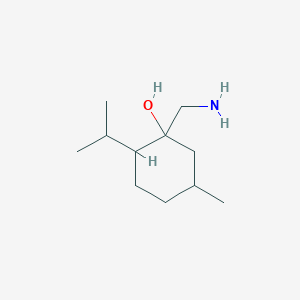
![Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate](/img/structure/B12610488.png)

propanedinitrile](/img/structure/B12610496.png)
